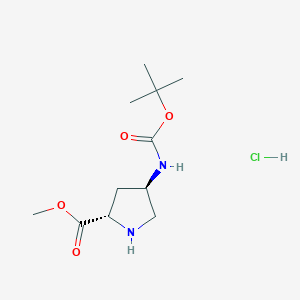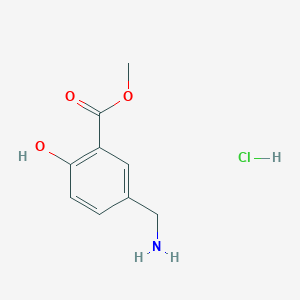![molecular formula C9H8N2O2 B1520722 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid CAS No. 934568-20-4](/img/structure/B1520722.png)
1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid
説明
1-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a chemical compound with a molecular weight of 176.17 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which includes 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid, has been reported in scientific literature . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds .Molecular Structure Analysis
The IUPAC name of this compound is 1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid . The InChI code is 1S/C9H8N2O2/c1-11-3-2-6-4-7(9(12)13)5-10-8(6)11/h2-5H,1H3,(H,12,13) .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives, including 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid, have been found to exhibit potent activities against FGFR1, 2, and 3 . This suggests that they may undergo chemical reactions with these receptors.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid include a molecular weight of 176.17 . More specific properties such as melting point, boiling point, and density are not provided in the sources.科学的研究の応用
Antibacterial Activity
1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial properties. A study demonstrated that specific analogs exhibit antibacterial activity in vitro, indicating potential applications in developing new antimicrobial agents (Toja et al., 1986).
Supramolecular Chemistry
Research into pyrazinic and pyridine carboxylic acids, including analogs related to 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid, has provided insights into supramolecular synthons and crystal engineering. These studies reveal how carboxylic acid-pyridine interactions can influence molecular assembly, with implications for designing new materials and understanding molecular recognition processes (Vishweshwar et al., 2002).
Anti-inflammatory and Analgesic Activity
Derivatives of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid have been synthesized and tested for their anti-inflammatory and analgesic activities. These studies contribute to the search for new therapeutic agents with improved safety and efficacy profiles for treating pain and inflammation (Muchowski et al., 1985).
Structural and Vibrational Analysis
Theoretical and experimental investigations have explored the structure and vibrational spectra of compounds related to 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid. These studies provide a deeper understanding of the molecular properties and behaviors of such compounds, aiding in the design of new molecules with desired characteristics (Bahgat et al., 2009).
Chemical Extraction and Separation Techniques
Research on the extraction of pyridine carboxylic acids using various techniques underscores the relevance of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid in the purification and analysis of biochemical compounds. These studies offer insights into optimizing extraction processes for industrial applications (Kumar & Babu, 2009).
Decarboxylative Coupling Reactions
In the realm of synthetic chemistry, 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid and its derivatives serve as substrates in decarboxylative coupling reactions. These reactions facilitate the construction of complex molecules, highlighting the acid's utility in developing synthetic methodologies (Neely & Rovis, 2014).
特性
IUPAC Name |
1-methylpyrrolo[2,3-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-3-2-6-4-7(9(12)13)5-10-8(6)11/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEFMEIYIBNWLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=CN=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677993 | |
| Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid | |
CAS RN |
934568-20-4 | |
| Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




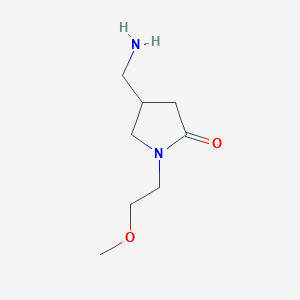
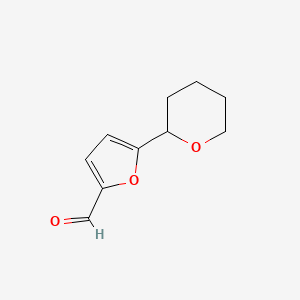
![[(Cyclopropylmethyl)sulfinyl]acetic acid](/img/structure/B1520644.png)
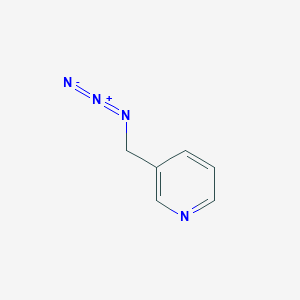
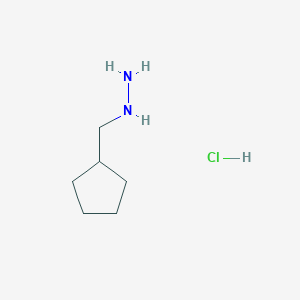
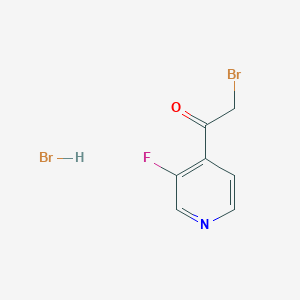
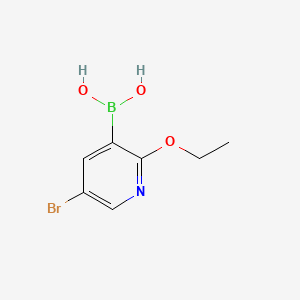

![2-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)ethanol](/img/structure/B1520657.png)


